Paniculatin
Description
Significance in Natural Product Chemistry and Chemical Biology
In the realm of natural product chemistry, this compound is significant as a representative of the isoflavonoid (B1168493) C-glycoside subclass. These compounds are derived from isoflavonoids, which are themselves a major group of plant secondary metabolites known for their diverse biological activities. nih.govnp-mrd.org The presence of this compound in multiple plant species suggests its involvement in plant defense mechanisms or other physiological processes, contributing to the understanding of plant secondary metabolism.
From a chemical biology perspective, this compound serves as a valuable molecular entity for investigating biological pathways and potential therapeutic targets. Its documented activities, such as antioxidant and anti-inflammatory properties, position it as a compound of interest for understanding cellular responses to oxidative stress and inflammation. ontosight.ai Furthermore, its potential to inhibit cholinesterases, enzymes critical in neurotransmission, highlights its relevance in neurochemical research and the development of agents for neurodegenerative diseases like Alzheimer's. nih.gov The study of this compound and its derivatives can also shed light on the structure-activity relationships within flavonoid glycosides, guiding the design of new bioactive molecules.
Table 1: Occurrence of this compound in Natural Sources
| Organism/Plant Species | Part Used (if specified) | References |
| Dalbergia nitidula | - | nih.govnp-mrd.org |
| Dalbergia monetaria | - | nih.govnp-mrd.org |
| Dalbergia paniculata | - | np-mrd.org |
| Murraya exotica | - | np-mrd.org |
| Murraya paniculata | Leaves, twigs, fruits, heartwood | np-mrd.orgresearchgate.netacademicstrive.comnih.govmdpi.com |
| Chisocheton paniculatus | Fruits | zenodo.org |
| Apis cerana | - | np-mrd.org |
Current Research Landscape and Future Directions in this compound Studies
Current research on this compound is multifaceted, focusing on its isolation, structural elucidation, and the comprehensive characterization of its biological effects. Studies have investigated its potential as an antioxidant, anti-inflammatory, and anticancer agent, with research suggesting a role in managing chronic diseases. ontosight.ai Additionally, this compound has shown promise in antifungal assays, indicating potential applications in combating fungal infections. zenodo.org
A significant area of ongoing research involves its interaction with cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These studies are exploring this compound's potential as a therapeutic agent for Alzheimer's disease, a neurodegenerative condition characterized by cholinergic deficits. nih.gov The identification of related compounds, such as this compound-B, -G, and -H, also suggests an expanding research landscape into structurally similar molecules and their distinct biological profiles.
Future directions in this compound studies are likely to concentrate on elucidating the precise molecular mechanisms underlying its observed activities. Further research into its structure-activity relationships could lead to the synthesis of more potent and selective derivatives. Investigations into its efficacy and mechanisms in complex biological systems, such as in vivo models for chronic diseases or neurological disorders, are anticipated. The broad pharmacological potential of this compound positions it as a candidate for further development in drug discovery pipelines, contributing to the advancement of natural product-based therapeutics.
Table 2: Reported Biological Activities of this compound
| Biological Activity | Target/Mechanism (if specified) | Potential Application/Significance | References |
| Antioxidant | Scavenges free radicals | Management of chronic diseases, neuroprotection | ontosight.airesearchgate.net |
| Anti-inflammatory | Modulates inflammatory pathways | Management of chronic diseases | ontosight.ai |
| Anticancer (potential) | Interferes with cancer cell proliferation | Potential role in cancer management | ontosight.ai |
| Antifungal | - | Potential use as an antifungal agent | zenodo.org |
| Cholinesterase Inhibition | Inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Potential therapeutic agent for Alzheimer's disease (AD) | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32361-88-9 |
|---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-5-11-17(32)21(36)23(38)26(41-11)14-19(34)13-16(31)10(8-1-3-9(30)4-2-8)7-40-25(13)15(20(14)35)27-24(39)22(37)18(33)12(6-29)42-27/h1-4,7,11-12,17-18,21-24,26-30,32-39H,5-6H2/t11-,12-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 |
InChI Key |
ISNRVVKKHPECQN-BOLWDHOCSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C(=C(C(=C3C2=O)O)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C(=C(C(=C3C2=O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C(=C(C(=C3C2=O)O)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O |
Synonyms |
paniculatin |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Advanced Structural Elucidation
Methodologies for Isolation and Purification from Natural Matrices
The extraction and purification of Paniculatin from complex plant materials involve a series of chemical and physical separation techniques designed to isolate the target compound with high purity.
The initial step in isolating natural products like this compound typically involves solvent extraction. Various organic solvents are employed based on the polarity of the target compound and the plant matrix. While specific solvent usage for this compound is detailed in some studies, common solvents used in natural product extraction include petroleum ether, ethanol (B145695), benzene, ether, acetone, and chloroform (B151607) arcjournals.orghilarispublisher.com. This compound has been isolated from plant parts using solvents such as petroleum ether for Chisocheton paniculatus heartwood zenodo.org, and methanol (B129727) or ethanol for Murraya paniculata leaves thieme-connect.combiotech-asia.org.
Chromatographic techniques are indispensable for separating this compound from other co-extracted compounds. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
Column Chromatography: This is a widely used technique for the isolation and purification of natural products, including this compound hilarispublisher.comzenodo.orgontosight.aimdpi.com. It involves passing an extract through a stationary phase (e.g., silica (B1680970) gel, alumina) where compounds are separated based on their differential adsorption and elution by a mobile phase. This compound has been successfully isolated using column chromatography zenodo.org.
Thin-Layer Chromatography (TLC): TLC serves as a rapid qualitative tool for monitoring the progress of separation and identifying the presence of compounds like this compound in various fractions zenodo.orgbiotech-asia.org. It is often used in conjunction with column chromatography.
Preparative Thin-Layer Chromatography (PTLC): This technique is a scaled-up version of TLC, allowing for the isolation of larger quantities of purified compounds, including this compound zenodo.org.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative separation of natural products. It offers high resolution and efficiency, making it suitable for isolating and purifying this compound from complex mixtures hilarispublisher.comontosight.aimdpi.com. HPLC is also frequently coupled with mass spectrometry (HPLC-MS) for enhanced identification and structural analysis intertek.comrssl.com.
Following chromatographic separation, crystallization is often employed as a final purification step to obtain this compound in a highly pure, crystalline form zenodo.org. Chemical transformations, such as mild alkaline hydrolysis or hydrogenation, have also been utilized in studies involving this compound, aiding in its characterization or the synthesis of derivatives zenodo.org.
Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography (TLC), Preparative Thin-Layer Chromatography (PTLC), High-Performance Liquid Chromatography (HPLC), MCI column chromatography, Preparative HPLC)
Comprehensive Structural Elucidation Techniques
Determining the precise molecular structure of this compound relies on a suite of advanced spectroscopic and analytical methods.
NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the arrangement of atoms within a molecule.
¹H-NMR Spectroscopy: This technique provides information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. ¹H-NMR has been crucial in identifying this compound and its derivatives, with specific chemical shifts and coupling patterns providing key structural insights zenodo.orgthieme-connect.comzenodo.orgcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net.
¹³C-NMR Spectroscopy: ¹³C-NMR complements ¹H-NMR by providing information about the carbon skeleton of the molecule, identifying the number and types of carbon atoms present thieme-connect.comclariant.com.
2D-NMR Spectroscopy: Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing the connectivity between atoms, thereby confirming the complete structure of this compound intertek.comresearchgate.netclariant.com. HMBC, for instance, has been used to confirm the positions of substituents and functional groups researchgate.net.
Mass spectrometry is essential for determining the molecular weight and elemental composition of compounds, as well as providing information about their fragmentation patterns.
Mass Spectrometry (MS): General MS techniques provide the molecular weight of this compound, which has been reported as approximately 594.5 g/mol nih.gov. Fragmentation patterns obtained from MS analysis offer clues about the molecule's substructures cdnsciencepub.com.
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, including High-Resolution Electron Ionization Mass Spectrometry (HREIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio with very high accuracy intertek.comclariant.com.
Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-MS: Coupling chromatographic separation with mass spectrometry provides a powerful approach for identifying and elucidating the structures of compounds like this compound, especially when isolated from complex mixtures biotech-asia.orgintertek.comclariant.com. GC-MS is particularly useful for volatile compounds, while HPLC-MS is suitable for a broader range of polar and non-volatile natural products.
Other spectroscopic methods such as UV and IR spectroscopy, along with chemical degradation studies, have also contributed to the comprehensive structural elucidation of this compound hilarispublisher.comthieme-connect.comcdnsciencepub.comresearchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by analyzing the absorption of specific frequencies of infrared radiation, which correspond to the vibrational modes of chemical bonds specac.comvscht.czyoutube.com. Different functional groups exhibit characteristic absorption bands at distinct wavenumbers (cm⁻¹).
For this compound, IR spectroscopic analysis has revealed key absorption bands that indicate the presence of various functional groups. Data reported from Chisocheton paniculatus includes absorption maxima (νmax) at 1750 cm⁻¹, 1675 cm⁻¹, 1505 cm⁻¹, and 875 cm⁻¹ irphouse.com. The band at approximately 1675 cm⁻¹ is indicative of a carbonyl (C=O) stretching vibration, commonly found in pyrone rings or ketone functionalities specac.comyoutube.com. The absorption at 1505 cm⁻¹ suggests the presence of aromatic C=C stretching vibrations within the benzopyran core and the hydroxyphenyl substituent specac.comvscht.cz. The band at 1750 cm⁻¹ could correspond to an ester or lactone carbonyl, or another type of carbonyl group depending on the precise structural context specac.comyoutube.com. The absorption at 875 cm⁻¹ may be attributed to the out-of-plane bending of aromatic C-H bonds specac.com. Furthermore, the presence of multiple hydroxyl groups and glycosidic linkages in this compound would typically contribute broad O-H stretching bands in the region of 3200–3550 cm⁻¹ and various C-O stretching vibrations below 1200 cm⁻¹ specac.comvscht.czyoutube.com.
Table 1: Key Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment/Functional Group Indication | Reference |
| 1750 | Carbonyl (ester/lactone) stretch | irphouse.com |
| 1675 | Carbonyl (pyrone/ketone) stretch | specac.comirphouse.com |
| 1505 | Aromatic C=C stretch | specac.comirphouse.com |
| 875 | Aromatic C-H out-of-plane bend | specac.comirphouse.com |
| ~3200-3550 | O-H stretch (hydroxyl groups) | specac.comyoutube.com |
| ~2800-3000 | C-H stretch (aliphatic/aromatic) | specac.comvscht.cz |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify and characterize chromophores, which are molecular components that absorb light in the UV-Vis region of the electromagnetic spectrum (typically 100–900 nm) vscht.czazooptics.comwikipedia.org. This absorption arises from electronic transitions, most commonly π→π* and n→π* transitions, within conjugated systems such as double bonds, aromatic rings, and carbonyl groups vscht.czazooptics.comwikipedia.orglibretexts.org. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the extent of conjugation and the nature of these electronic transitions.
For this compound, UV-Vis spectroscopic analysis has indicated a significant absorption band at 220 nm with a molar absorptivity (ε) of 10,000 L mol⁻¹ cm⁻¹ irphouse.com. This absorption maximum is characteristic of the conjugated π-electron systems present in the benzopyran-4-one core and the attached 4-hydroxyphenyl moiety, which are common chromophores in flavonoids and related compounds ontosight.aijst.go.jpuni.luvscht.czazooptics.comlibretexts.org. The high molar absorptivity value suggests a strong absorption, typical for π→π* transitions within an extended conjugated system vscht.czazooptics.com.
Table 2: Key Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Chromophore Indication | Reference |
| 220 | 10,000 | Conjugated benzopyranone core and hydroxyphenyl substituent | irphouse.com |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as a powerful and definitive technique for determining the three-dimensional structure of molecules, including the precise spatial arrangement of atoms and, crucially, the absolute configuration of chiral centers researchgate.netnih.govencyclopedia.pubmit.edu. This method necessitates the crystallization of the compound into a well-defined single crystal researchgate.netnih.gov. The determination of absolute configuration relies on the phenomenon of anomalous scattering, where the interaction of X-rays with electrons in atoms introduces subtle differences in diffraction patterns between enantiomers researchgate.netencyclopedia.pubmit.edu. While historically, heavier atoms like sulfur or chlorine were often required to generate a detectable anomalous signal, advancements in experimental techniques and analytical methods now permit the confident determination of absolute configurations even in molecules composed solely of lighter atoms, such as oxygen, provided the crystal quality is sufficient researchgate.netmit.edu. The reliability of the determined absolute configuration is typically assessed using parameters like the Flack parameter encyclopedia.pub.
Although specific crystallographic parameters for this compound itself are not detailed within the provided search results, X-ray diffraction has been instrumental in confirming the structures and absolute configurations of related compounds and in supporting structural assignments in synthetic endeavors involving complex natural products researchgate.netnih.govencyclopedia.pubmit.eduresearchgate.netresearchgate.net. Its application provides unambiguous stereochemical information, which is vital for understanding the biological activity and chemical properties of molecules like this compound.
Chemical Transformations for Structural Confirmation and Derivatization
Chemical transformations play a crucial role in the structural elucidation of natural products by allowing chemists to confirm proposed structures, investigate the reactivity of specific functional groups, and derive compounds whose structures can be unambiguously determined through other analytical methods nih.govcdnsciencepub.comirphouse.comresearchgate.net. By subjecting this compound to various chemical reactions, researchers can generate derivatives that aid in confirming its structural integrity and stereochemistry.
For instance, mild alkaline hydrolysis of this compound using potassium hydroxide (B78521) (KOH) in methanol has been shown to yield a corresponding diol zenodo.org. Further chemical modifications have led to the synthesis of various derivatives, including hexahydrothis compound compounds and their hydroxylated or isopropylidene-protected forms zenodo.org. Other reported transformations have resulted in the formation of aminothiazolo and methyloxazolo derivatives, as well as dialdehydes irphouse.com. These reactions provide valuable data by altering specific parts of the molecule, thereby confirming the presence and location of functional groups such as hydroxyls, carbonyls, and double bonds, and contributing to a comprehensive understanding of this compound's chemical architecture irphouse.comresearchgate.net.
Table 3: Chemical Transformations and Derivatives of this compound
| Reaction/Reagent | Product(s) | Reference |
| Mild alkaline hydrolysis (KOH/MeOH) | Diol (2) | zenodo.org |
| Unspecified transformations | 1,2,20,21,22,23-Hexahydrothis compound (2), 6a,7a-dihydroxy-1,2,20,21,22,23-hexahydrothis compound (3), Isopropylidene derivatives (4, 6) | zenodo.org |
| Unspecified transformations | 2-Aminothiazolo[4,5-d]this compound (4a, 4b), Dialdehydes (5, 7), 3-hydroxy paniculatol (6), 2-Methyloxazolo[4,5-d]this compound (9a, 9b) | irphouse.com |
Biosynthetic Pathways and Metabolic Engineering
Applications of Metabolic Engineering and Synthetic Biology
Chemoproteomics Approaches for Enzyme Discovery and Functional Annotation
Paniculatin is a flavonoid glycoside, classified as a C-glycosyl compound and a hydroxyisoflavone, naturally occurring in various plant species, including those from the Dalbergia genus and Murraya paniculata ontosight.ainp-mrd.orgnih.govchemicalbook.com. This compound has garnered interest for its potential biological activities, such as antioxidant and anti-inflammatory properties ontosight.ai. Understanding the biosynthetic pathways of such natural products is crucial for their sustainable production and for unlocking their full therapeutic potential.
Chemoproteomics in Natural Product Biosynthesis: Chemoproteomics, particularly through the use of activity-based probes (ABPs), has emerged as a powerful methodology for elucidating the biosynthetic pathways of plant natural products (PNPs) frontiersin.orgnih.gov. This approach circumvents challenges associated with traditional methods, such as the dispersed nature of biosynthetic genes in plants and the lack of efficient genetic manipulation systems in non-model plants frontiersin.org. ABPs are specialized chemical tools designed to target the active sites of enzymes involved in biosynthesis, enabling their covalent capture and subsequent identification via mass spectrometry frontiersin.orgnih.gov. This allows for the rapid discovery and annotation of functional enzymes, even those present at low abundance, without the need for prior gene cloning or protein expression frontiersin.orgnih.gov. Chemoproteomic strategies have been successfully applied to unravel the pathways of various natural products, including steviol (B1681142) glycosides, camptothecin, and chalcomoracin (B1204337) frontiersin.orgnih.gov. Furthermore, chemoproteomics is instrumental in identifying the protein targets of bioactive small molecules, thereby aiding in drug discovery and mechanism-of-action studies nih.govnomuraresearchgroup.comnih.govescholarship.org.
Functional Annotation of Enzymes: Functional annotation is a critical process for assigning biological roles to newly identified enzymes, which is essential for understanding complex biological systems and for advancing fields like drug discovery and biotechnology nvidia.com. Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes), COG (Clusters of Orthologous Groups), and CAZy (Carbohydrate-Active Enzymes Database) provide frameworks for classifying and annotating enzymes based on their metabolic pathways, functions, and substrate specificities cd-genomics.comreadthedocs.ioebi.ac.uk. In recent years, advanced computational methods, including deep learning models like transformer layers, have shown significant promise in improving the accuracy and efficiency of enzyme functional annotation by predicting Enzyme Commission (EC) numbers directly from sequence data nvidia.comnih.gov.
Application to this compound: While this compound is recognized as a plant metabolite with documented biological activities ontosight.ainp-mrd.orgnih.govchemicalbook.com, specific published research detailing the direct application of chemoproteomics for discovering the enzymes involved in its biosynthesis or for its functional annotation was not identified in the provided search results. However, given this compound's status as a natural product, chemoproteomic approaches hold considerable potential for its study. If the enzymatic machinery responsible for this compound's synthesis remains incompletely characterized, researchers could employ chemoproteomic techniques by designing affinity probes that mimic its precursors or intermediates. These probes would facilitate the isolation and identification of the enzymes catalyzing specific steps in its biosynthetic pathway frontiersin.orgnih.gov. Subsequently, the identified enzymes could undergo functional annotation using bioinformatic tools and databases to further elucidate their roles within the metabolic network cd-genomics.comreadthedocs.io.
Data Tables: Due to the absence of specific research findings that detail chemoproteomic studies directly applied to this compound for enzyme discovery or functional annotation, data tables illustrating such research findings cannot be generated for this compound.
Chemical Synthesis and Analog Design
Total Synthesis of Specific Paniculatin Structures and Their Stereoisomers
The total synthesis of this compound and its related alkaloids has been a significant benchmark in natural product synthesis, showcasing the power and elegance of modern synthetic methodologies.
(+)-Paniculatine is a Lycopodium alkaloid isolated from Lycopodium paniculatum. Its structure is characterized by a complex tetracyclic framework containing seven stereogenic centers, one of which is a quaternary carbon. chemistryviews.org The structural complexity and potential biological activity of Lycopodium alkaloids have made them compelling targets for total synthesis. chemistryviews.orgnih.gov
Furthermore, unified synthetic routes have been devised that allow for the collective total synthesis of (+)-paniculatine and its structurally related alkaloids, (−)-magellanine and (+)-magellaninone, from a common tetracyclic intermediate. shef.ac.ukacs.org This approach highlights the biosynthetic relationship between these diquinane Lycopodium alkaloids and provides a platform for late-stage diversification. shef.ac.uknih.gov
| Key Synthetic Approach | Starting Material | Number of Steps | Overall Yield | Reference |
| Tandem Radical Cyclization | (R)-(+)-Pulegone | 26 | Not Specified | acs.org |
| Concise Synthesis | Thioether-substituted cyclohexanone (B45756) & Iodine-substituted cyclic enone | 10 | 12% | chemistryviews.org |
| Convergent Synthesis | (+)-Pulegone | 12-14 | ~8.2% | acs.org |
| Unified Collective Synthesis | Chiral Cyclohexanone Derivative | 13-14 | Not Specified | shef.ac.ukacs.org |
The design of a successful total synthesis hinges on a sound retrosynthetic analysis, which deconstructs the target molecule into simpler, accessible starting materials. For (+)-paniculatine, various retrosynthetic strategies have been proposed and executed.
A common strategy involves envisioning the three related alkaloids—(+)-paniculatine, (−)-magellanine, and (+)-magellaninone—originating from a shared advanced tetracyclic common precursor. acs.org In one such analysis, this tetracyclic intermediate was retrosynthetically disconnected to a dialdehyde (B1249045), which could be formed from a tricyclic framework possessing the key stereocenters. acs.org The construction of this tricyclic core was a crucial phase, approached through methods like an organocatalytic intramolecular Michael addition. shef.ac.ukacs.org
Another retrosynthetic plan for a concise 10-step synthesis identified a tetracyclic triketone as a key precursor to (+)-paniculatine. researchgate.net This intermediate could be assembled from two simpler building blocks: a thioether-substituted cyclohexanone and an iodine-substituted cyclic enone. chemistryviews.org
A different approach, starting from (+)-pulegone, planned the construction of the tetracyclic system via a palladium-catalyzed intramolecular olefin insertion of a keto-enol triflate. acs.org This key intermediate was traced back to a bicyclic diketone, which in turn was derived from a ketoester assembled through a conjugate addition. acs.org
Lei and coworkers proposed a retrosynthesis where the final C-ring of paniculatine (B1222650) would be formed via an intramolecular addition of an enolate to an unactivated N-alkyl pyridinium (B92312) salt. rsc.org This led to the identification of a triketone intermediate that could be synthesized from commercially available 3,5-dimethoxytoluene. rsc.org
These varied analyses highlight the identification of several key synthetic intermediates:
Tetracyclic Common Precursors: Advanced intermediates that can be converted to multiple related alkaloids. acs.orgnih.gov
Tricyclic Core Structures: Frameworks containing the crucial diquinane system and multiple stereogenic centers. acs.orgshef.ac.uk
Bicyclic Diketones/Ketoesters: Versatile building blocks for constructing the fused ring systems. acs.org
N-Methyl Pyridinium Salts: Precursors for forming the final piperidine (B6355638) ring. rsc.org
The synthesis of this compound and its congeners has served as a platform for the application and development of powerful chemical reactions.
Intramolecular Alkylation and Michael Addition: Intramolecular reactions are pivotal for efficiently constructing cyclic systems. In one of the most concise syntheses of (+)-paniculatine, the final tetracyclic system was completed using an intramolecular Michael addition. chemistryviews.org The first total synthesis of (−)-magellanine also featured a key intramolecular Michael addition to forge one of the five-membered rings. mdpi.com Tandem Michael-Michael additions have also been employed in the synthesis of racemic magellanine. rsc.org The general strategy of intramolecular alkylation of enolates is a powerful tool for creating quaternary carbon centers and complex ring systems found in alkaloids and other natural products. nih.govthieme-connect.com
Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings with high stereocontrol. numberanalytics.comiitk.ac.inwikipedia.org While not always the central strategy for paniculatine itself, it is frequently used in the synthesis of other Lycopodium alkaloids. rsc.orgresearchgate.net For example, an intramolecular Diels-Alder reaction of a chiral dihydropyridine (B1217469) was a key step in the asymmetric synthesis of (+)-luciduline. nih.gov The hetero-Diels-Alder variant is particularly useful for synthesizing heterocyclic cores common in alkaloids. numberanalytics.com The power of this reaction lies in its ability to rapidly build molecular complexity in a single step. wikipedia.orgrsc.org
Tandem and Metathesis Reactions: Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer significant gains in efficiency. The synthesis of the related Lycopodium alkaloid (+)-lycoflexine was accomplished using four one-pot reactions, including a tandem catalysis cascade that combined an enyne ring-closing metathesis with a selective hydrogenation. nih.gov Ring-closing metathesis (RCM) is a robust method for forming rings nobelprize.org, and tandem metathesis sequences, such as ene-yne-ene RCM, have been used to construct the core of other alkaloids. nih.govthieme-connect.deacs.org A strategy toward paniculatine's core structure also envisioned a tandem-metathesis sequence. researchgate.net
Retrosynthetic Analysis and Identification of Key Synthetic Intermediates
Synthesis of this compound Derivatives and Analogues for Research
Access to this compound through total synthesis enables the preparation of derivatives and analogs, which are indispensable tools for probing biological systems and establishing structure-activity relationships (SAR). ub.edu
The primary goal in designing analogs of natural products like this compound is to explore chemical space in a biologically relevant manner. nih.gov This is often achieved through diversity-oriented synthesis (DOS), a strategy that aims to create libraries of compounds with high structural diversity starting from a common intermediate. nih.govoup.com
Key design principles include:
Substitutional Diversity: This involves modifying the functional groups appended to the core scaffold of the natural product. nih.gov By systematically altering substituents, chemists can fine-tune the molecule's properties and identify key pharmacophoric elements. oup.com
Scaffold Diversity: This more ambitious approach involves altering the fundamental ring structure or topology of the natural product. oup.commdpi.comacs.org This can lead to the discovery of novel biological activities by presenting a completely new three-dimensional arrangement of functional groups. oup.comrsc.org
Stereochemical Diversity: Synthesizing different stereoisomers (enantiomers and diastereomers) of a natural product or its analogs can be crucial, as biological systems are chiral and often interact differently with different stereoisomers. nih.govrsc.org
Late-Stage Diversification: Efficient synthetic routes, such as the unified/collective syntheses developed for paniculatine, are designed to allow for modifications at the later stages of the synthesis. shef.ac.uknih.gov This enables the rapid generation of a multitude of analogs from a common advanced intermediate, which is a hallmark of an effective DOS campaign. ub.edu
For the Lycopodium alkaloids, these principles are applied to design more potent analogs with potentially improved biological profiles for studying diseases like cancer and neurodegenerative disorders. ub.edu
The synthesis of novel derivatives often requires the development of new chemical reactions or the adaptation of existing ones. sioc.ac.cnnih.gov The pursuit of natural product analogs drives innovation in synthetic methodology. nih.govsocc.nl
For complex scaffolds like this compound, methodologies that are highly selective, robust, and tolerant of various functional groups are essential. Recent advances include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a product that contains portions of all the reactants. MCRs are highly atom-economical and allow for the rapid generation of molecular diversity, making them ideal for creating libraries of derivatives. rsc.org
Advanced Catalytic Systems: The development of new transition-metal and organocatalysts enables novel transformations and improves the efficiency and selectivity of existing ones. socc.nlbeilstein-journals.org For instance, a collective synthesis of paniculatine analogs was made possible by the strategic addition of a hydroxyl group that facilitated a site-specific and stereoselective aldol (B89426) cyclization, a previously unattained approach for this alkaloid family. nih.gov
Tandem and Cascade Reactions: As seen in total synthesis, tandem reactions are also powerful tools for derivative synthesis. nih.gov For example, a tandem double cross metathesis and double Michael addition was developed for the synthesis of other alkaloid structures. rsc.org These complex transformations can rapidly build the core structures of analogs in a few steps.
These evolving synthetic tools not only facilitate the synthesis of this compound derivatives but also expand the general capabilities of organic chemists to construct complex and biologically relevant molecules. nobelprize.org
Design Principles for Structural Modification and Scaffold Diversity
Mechanistic Organic Chemistry in this compound Synthesis
The intricate, tetracyclic diquinane framework of (+)-Paniculatine, a Lycopodium alkaloid, has presented a formidable challenge to synthetic organic chemists. chemistryviews.orgmdpi.com Its unique 6-5-5-6 fused ring system, adorned with seven stereogenic centers, demands a high level of stereocontrol and strategic ingenuity in its construction. chemistryviews.org The total syntheses of (+)-Paniculatine have served as a platform for the development and application of elegant and efficient mechanistic strategies, centered on the stereoselective formation of its complex core. Key mechanistic approaches have included powerful cyclization reactions, such as aldol condensations, Michael additions, and Pauson-Khand reactions, to assemble the polycyclic architecture. acs.orgacs.org
Several total syntheses of (+)-Paniculatine have been accomplished, each employing a unique strategy and showcasing different aspects of mechanistic organic chemistry. These syntheses often share the common challenge of constructing the fused five-membered rings (the C and D rings) and the piperidine ring (the D ring) with precise stereochemical control.
One notable approach involves a collective total synthesis strategy that also yields related alkaloids like (−)-magellanine and (+)-magellaninone. acs.orgnih.gov A key feature of one such synthesis is the strategic introduction of a hydroxyl group at the C-3 position, which facilitates a crucial site-specific and stereoselective aldol cyclization to rapidly assemble the tetracyclic core. acs.orgnih.gov This demonstrates the power of substrate control in directing the stereochemical outcome of a reaction.
Another elegant and concise synthesis begins with two known intermediates, a thioether-substituted cyclohexanone and an iodine-substituted cyclic enone. chemistryviews.org This route features a key intramolecular Michael addition to complete the tetracyclic system. chemistryviews.org The mechanism of this critical step involves the formation of an enolate which then attacks an unsaturated amide intramolecularly to forge the final ring. researchgate.net
The Hosomi-Sakurai allylation has also been a pivotal reaction in the synthesis of (+)-Paniculatine. frontiersin.orgnih.gov This reaction, which involves the Lewis acid-catalyzed allylation of a ketone with an allylsilane, is instrumental in extending the carbon chain and creating a new stereocenter with high diastereoselectivity. frontiersin.orgnih.gov The stereochemical outcome of this reaction can be rationalized by the Cram chelation control model, where the Lewis acid coordinates to the carbonyl oxygen and another nearby Lewis basic atom, creating a rigid cyclic transition state that directs the nucleophilic attack of the allylsilane from the less hindered face. frontiersin.org
The Pauson-Khand reaction, a powerful tool for the construction of cyclopentenones, has also been employed in the synthesis of the bicyclo[4.3.0] (A and B rings) and bicyclo[3.3.0] (C and D rings) systems of (+)-Paniculatine. acs.org This cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide proceeds through a metallacyclopentene intermediate, followed by migratory insertion of carbon monoxide and reductive elimination to furnish the cyclopentenone product. The stereoselectivity of the intramolecular Pauson-Khand reaction is often high, dictated by the geometry of the tether connecting the alkene and alkyne moieties.
Other notable mechanistic strategies that have been explored in the synthetic studies toward (+)-Paniculatine include a [2+2]-photoinduced cycloaddition to construct the tetracyclic scaffold and an intramolecular Heck reaction, a palladium-catalyzed olefin insertion, to form the C ring. mdpi.comnih.gov Furthermore, the construction of the piperidine D ring has been ingeniously achieved through the oxidative cleavage of a cyclopentene (B43876) precursor to a dialdehyde, followed by a double reductive amination with a primary amine. mdpi.comnih.gov
A unified total synthesis approach has also been developed, proceeding through a common tetracyclic intermediate that can be divergently converted to (+)-paniculatine, (−)-magellanine, and (+)-magellaninone. acs.org This strategy highlights the efficiency of late-stage diversification. Key to the formation of the core in this synthesis are an intramolecular reductive coupling of a ketone and an ester and an organocatalytic intramolecular Michael addition. acs.org
The following table summarizes some of the key mechanistic transformations used in the total synthesis of (+)-Paniculatine:
| Reaction | Reagents and Conditions | Purpose in Synthesis | Mechanistic Principle | Reference(s) |
| Aldol Cyclization | t-BuOK | Formation of the tetracyclic core | Base-mediated enolate formation followed by intramolecular nucleophilic attack on a carbonyl group. | mdpi.comacs.org |
| Intramolecular Michael Addition | Not specified | Formation of the diquinane ring system | Enolate addition to an α,β-unsaturated carbonyl system. | chemistryviews.orgmdpi.comnih.gov |
| Hosomi-Sakurai Allylation | Allyl-TMS, TiCl₄ | Carbon-carbon bond formation and stereocenter installation | Lewis acid-catalyzed electrophilic substitution on an allylsilane. | frontiersin.orgnih.gov |
| Pauson-Khand Reaction | Co₂(CO)₈ | Construction of bicyclic ring systems | Cobalt-mediated [2+2+1] cycloaddition of an alkyne, alkene, and CO. | acs.org |
| [2+2] Photocycloaddition | Near-UV irradiation | Construction of the tetracyclic core | Light-induced cycloaddition of two alkene moieties. | nih.gov |
| Double Reductive Amination | OsO₄ (for cleavage), primary amine | Formation of the piperidine D-ring | Oxidative cleavage to a dialdehyde followed by imine formation and reduction. | mdpi.comnih.gov |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | C-ring formation | Palladium-catalyzed intramolecular insertion of an olefin into a carbon-palladium bond. | mdpi.com |
These diverse and elegant synthetic strategies, each relying on a deep understanding of mechanistic organic chemistry, have not only made the complex molecule (+)-Paniculatine accessible in the laboratory but have also driven the innovation of new synthetic methodologies.
Biological Activities and Mechanistic Investigations in Vitro and Animal Models
Cholinesterase Inhibitory Activity
Paniculatin has demonstrated notable activity as a cholinesterase inhibitor, a property of significant interest in the context of neurodegenerative diseases.
In vitro assays have shown that this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net One study found that this compound was the most active among the tested natural coumarins against AChE, with a half-maximal inhibitory concentration (IC50) of 31.6 µM. nih.govfrontiersin.orgmdpi.com In the same study, murranganone, another coumarin (B35378), was more effective against BChE with an IC50 of 74.3 µM. nih.govfrontiersin.org this compound itself showed moderate, non-selective inhibition against both enzymes. frontiersin.org
Here is an interactive data table summarizing the in vitro cholinesterase inhibitory activities of this compound and related compounds:
| Compound | Enzyme | IC50 (µM) |
| This compound | AChE | 31.6 |
| Murranganone | AChE | 79.1 |
| Murranganone | BChE | 74.3 |
| 2′-O-ethylmurrangatin | AChE/BChE | Inactive at 1mM |
Kinetic studies have been conducted to understand the mechanism by which this compound inhibits cholinesterases. These investigations revealed that this compound acts as a mixed-type inhibitor for both AChE and BChE. nih.govfrontiersin.org A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) and a change in the Michaelis constant (Km), which reflects the substrate's affinity for the enzyme. asdlib.org
The inhibition constant (Ki), which indicates the potency of the inhibitor, was determined for this compound against AChE to be 43 ± 0.65 µM. nih.govfrontiersin.org For BChE, the Ki value for this compound was found to be 22.0 ± 0.60 µM. nih.govfrontiersin.org Molecular docking studies suggest that the binding of this compound to these enzymes involves hydrogen bonding through its ketone and hydroxyl groups. researchgate.netfrontiersin.org
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in vitro
Antioxidant Activity
This compound-containing extracts and specific this compound compounds have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress in biological systems.
The antioxidant capacity of this compound has been assessed using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. tjnpr.orgresearchgate.net These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. cabidigitallibrary.org While specific IC50 values for pure this compound in these assays are not detailed in the provided search results, extracts from plants known to contain this compound, such as Clerodendrum paniculatum, have demonstrated very strong antioxidant activity. tjnpr.org For instance, the ethyl acetate (B1210297) fraction of C. paniculatum leaf extract showed significant DPPH and ABTS radical scavenging activity. tjnpr.org
The molecular mechanisms underlying the antioxidant action of compounds like this compound involve their ability to directly scavenge free radicals. nih.gov Phenolic compounds, a class to which coumarins belong, can donate a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). mdpi.com This action helps to inhibit the initiation or propagation of oxidizing chain reactions. nih.gov The antioxidant activity can also be attributed to the chelation of metal ions like iron, which can catalyze the formation of ROS. nih.gov The structure of the antioxidant molecule, including the number and position of hydroxyl and other functional groups, plays a significant role in its radical-scavenging efficacy. mdpi.com
In vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
Neuropharmacological Activities in Preclinical Models
Preclinical studies using animal models have begun to explore the neuropharmacological effects of this compound and related extracts. Research on Celastrus paniculatus, a plant known for its traditional use as a brain tonic, has shown that its seed oil can improve learning and memory. nih.govijrpr.com These effects are thought to be linked to a decrease in brain AChE activity, which aligns with the in vitro findings for this compound. nih.gov Studies on rats have indicated that treatment with C. paniculatus seed oil can reverse cognitive deficits induced by agents like scopolamine. ijrpr.com While these findings are promising, it is important to note that they are based on extracts and may not be solely attributable to this compound. Further research is needed to isolate and confirm the specific neuropharmacological effects of this compound in vivo.
Effects on Cognitive Function in Animal Models
While some plants containing this compound, such as Celastrus paniculatus, are traditionally used as brain tonics and neuroprotective agents, specific studies on the isolated compound this compound regarding its direct effects on cognitive function in animal models were not available in the retrieved search results. socialsubstance.indebuglies.com Experimental studies on animal models have been conducted on extracts of plants known to contain this compound, but the direct causal relationship and efficacy of the compound itself on cognitive performance paradigms have not been detailed. socialsubstance.inresearchgate.net
Neuroprotective Mechanisms (e.g., modulation of Aβ aggregation, tau hyperphosphorylation pathways in animal models)
The precise neuroprotective mechanisms of this compound, particularly concerning the modulation of amyloid-beta (Aβ) aggregation and tau hyperphosphorylation pathways in animal models, are not detailed in the available research. The amyloid cascade hypothesis of Alzheimer's disease posits that the aggregation of Aβ peptides is a primary event that leads to the hyperphosphorylation of tau protein, forming neurofibrillary tangles (NFTs), and ultimately causing neuronal dysfunction and cognitive decline. scienceopen.comnih.gov Animal models for Alzheimer's disease are essential for investigating pathogenesis and often focus on Aβ accumulation and tau hyperphosphorylation. mdpi.compracticalneurology.com However, specific research demonstrating this compound's intervention in these specific pathological pathways was not identified.
Anxiolytic and Antidepressant-like Effects in Animal Models (associated with Murraya paniculata extracts containing this compound)
Extracts from the leaves of Murraya paniculata, a plant known to contain this compound, have been evaluated for their potential in managing mental health disorders. nih.govnih.gov Studies on animal models have demonstrated that extracts of M. paniculata possess anxiolytic and antidepressant-like potential. nih.gov In one study, various extracts (petroleum ether, chloroform (B151607), ethanol (B145695), and water) were assessed using the elevated plus maze and forced swim test models. nih.gov The investigation revealed that a specific fraction of a chloroform extract showed significant anxiolytic activity, while an ethyl acetate soluble fraction from an ethanol extract exhibited notable antidepressant effects. nih.gov However, further phytochemical screening attributed the observed anxiolytic activity to the presence of coumarins in the extract. nih.gov
| Extract/Fraction of Murraya paniculata | Animal Model | Observed Effect | Active Compound Class Identified |
| Chloroform Extract Fraction (F5.3) | Elevated Plus Maze | Significant Anxiolytic Activity | Coumarins |
| Ethyl Acetate Soluble Fraction (EASF) | Forced Swim Test | Significant Antidepressant Activity | Not specified |
Antifungal Activity (for this compound, particularly meliacin-type, and its derivatives)
This compound, a meliacin-type limonoid isolated from Chisocheton paniculatus, has been identified as having antifungal properties. zenodo.orgneurosci.cn The powdered fruits of this plant, which belongs to the Meliaceae family, are noted for their marked antifungal activities in folk medicine. zenodo.org Research has focused on evaluating the antifungal potential of this compound and a series of its chemically derived compounds. zenodo.orgirphouse.com
Evaluation Against Specific Fungal Pathogens
The antifungal activity of this compound and its derivatives has been reported, establishing their potential as antifungal agents. zenodo.orgirphouse.com These compounds have been tested for their ability to inhibit fungal growth, although the specific fungal pathogens targeted in these initial evaluations were not explicitly named in the provided search results. zenodo.orgirphouse.com The studies confirm the physiological activity of compounds from the Meliaceae family, which are rich in limonoids known for their biological effects. neurosci.cnirphouse.com
Table of this compound Derivatives Evaluated for Antifungal Activity
| Compound Name/Derivative | Source/Type |
|---|---|
| This compound | Natural Meliacin from Chisocheton paniculatus |
| Paniculatol | Derivative of this compound |
| Ester derivatives of this compound | Synthetic Derivative |
| 3-hydroxy paniculatol | Synthetic Derivative |
| 1,2,20,21,22,23-hexahydro this compound | Synthetic Derivative |
| 6a,7a-dihydroxy-1,2,20,21,22,23-hexahydrothis compound | Synthetic Derivative |
| 2-aminothiazolo[ 4,S-d][1,2,20,21,22,23-hexahydro]this compound | Synthetic Derivative |
| 2-aminothiazolo[ 4,5-d][6a, 7 a-dihydroxy- 1,2,20,21,22,23-hexahydro]this compound | Synthetic Derivative |
Source: zenodo.org
Mechanistic Studies of Antifungal Action
While the antifungal activity of this compound is established, detailed mechanistic studies elucidating its specific mode of action are not extensively covered in the available literature. Generally, the mechanisms of action for antifungal compounds, particularly flavonoids and other natural products, can be diverse. mdpi.com Common antifungal mechanisms include the disruption of the fungal cell membrane's integrity, inhibition of cell wall formation by targeting components like β-glucans and chitin, interference with RNA and protein synthesis, and the induction of mitochondrial dysfunction and oxidative stress. mdpi.comfrontiersin.org For instance, some antifungal agents work by penetrating and perturbing the cell membrane, leading to the leakage of cellular contents and cell death. frontiersin.org Without specific studies on this compound, its mechanism is presumed to fall within these established modes of antifungal action.
Cardiovascular and Smooth Muscle Modulation in Animal Models (for this compound from Ipomoea digitata)
Information regarding the cardiovascular and smooth muscle modulating effects of this compound, specifically from the plant Ipomoea digitata, was not found in the search results. Vascular smooth muscle cells (VSMCs) are critical in maintaining vascular tone and integrity. frontiersin.orgijbs.com Under pathological conditions, these cells can undergo phenotypic switching from a contractile to a synthetic state, contributing to the progression of cardiovascular diseases like atherosclerosis and aortic aneurysms. frontiersin.orgijbs.com This process is influenced by various factors, including inflammation and mechanical stress. frontiersin.org However, no studies linking this compound from any source to the modulation of these VSMC functions were identified.
Myocardial and Respiratory Stimulant Effects
Early pharmacological investigations on this compound, a glycoside isolated from the tubers of Ipomoea digitata, revealed significant stimulant effects on both the cardiovascular and respiratory systems. stuartxchange.orgijpjournal.com In various animal models, the compound demonstrated a clear stimulant effect on the myocardium. stuartxchange.orgijpjournal.comontosight.ai Concurrently, this compound was observed to act as a respiratory stimulant, suggesting a potential role in enhancing respiratory function. stuartxchange.orgiosrjournals.org These dual stimulant properties highlight the compound's action on fundamental physiological processes.
Table 1: Myocardial and Respiratory Effects of this compound
| Biological Activity | Compound Source | Key Finding | Model System | Reference(s) |
| Myocardial Stimulant | Ipomoea digitata | Exhibited a stimulant effect on the heart muscle. | Animal Models | stuartxchange.org, ijpjournal.com, ontosight.ai |
| Respiratory Stimulant | Ipomoea digitata | Showed a stimulant effect on respiration. | Animal Models | stuartxchange.org, iosrjournals.org |
Vasoconstrictor and Bronchoconstrictor Activities
The glycoside this compound from Ipomoea digitata has been shown to exert constrictive effects on smooth muscle tissues within the vascular and respiratory systems. stuartxchange.org Studies in animal models indicated that this compound possesses vasoconstrictor properties, leading to the narrowing of blood vessels. stuartxchange.orgijpjournal.com This action is complemented by its bronchoconstrictor effect, which involves the constriction of the airways in the lungs. stuartxchange.orgijpjournal.comontosight.ai These activities suggest that this compound can induce significant physiological responses in both the circulatory and respiratory tracts.
Table 2: Vasoconstrictor and Bronchoconstrictor Effects of this compound
| Biological Activity | Compound Source | Key Finding | Model System | Reference(s) |
| Vasoconstrictor Activity | Ipomoea digitata | Caused constriction of blood vessels. | Animal Models | stuartxchange.org, ijpjournal.com |
| Bronchoconstrictor Activity | Ipomoea digitata | Caused constriction of the bronchi. | Animal Models | stuartxchange.org, ijpjournal.com, ontosight.ai |
Spasmogenic Effects on Gastrointestinal Smooth Muscles
Investigations into the effects of the glycoside this compound on the gastrointestinal system have identified a pronounced spasmogenic activity. stuartxchange.org In studies utilizing animal models, this compound induced spasms in the smooth muscles of the gut. stuartxchange.orgijpjournal.comontosight.ai This effect, characterized by involuntary muscle contractions, points to the compound's ability to directly stimulate intestinal smooth muscle, which aligns with the traditional use of some plant extracts in treating intestinal issues. stuartxchange.orgzenodo.org
Table 3: Spasmogenic Effects of this compound
| Biological Activity | Compound Source | Key Finding | Model System | Reference(s) |
| Spasmogenic Effect | Ipomoea digitata | Induced spasms in gastrointestinal smooth muscle. | Animal Models | stuartxchange.org, ijpjournal.com, ontosight.ai |
Effects on Blood Pressure Regulation
Consistent with its vasoconstrictor and myocardial stimulant effects, the glycoside this compound isolated from Ipomoea digitata has been observed to elevate blood pressure. stuartxchange.org Pharmacological studies in animal models confirmed that the administration of this compound leads to a hypertensive effect. stuartxchange.orgijpjournal.com This elevation in blood pressure is a direct consequence of its combined actions on the heart and blood vessels.
Table 4: Effects of this compound on Blood Pressure
| Biological Activity | Compound Source | Key Finding | Model System | Reference(s) |
| Blood Pressure Elevation | Ipomoea digitata | Was observed to increase blood pressure. | Animal Models | stuartxchange.org, ijpjournal.com |
Uterine Contraction (Oxytocic) Activity
This compound, the glycoside derived from Ipomoea digitata, has been identified as having oxytocic activity, meaning it stimulates contractions of the uterine smooth muscle. stuartxchange.orgijpjournal.comontosight.ai This property was noted in early pharmacological screenings and suggests a mechanism of action similar to that of oxytocin, the natural hormone that induces uterine contractions during labor. stuartxchange.org
Table 5: Uterine Contraction Activity of this compound
| Biological Activity | Compound Source | Key Finding | Model System | Reference(s) |
| Oxytocic Activity | Ipomoea digitata | Stimulated uterine contractions. | Animal Models | stuartxchange.org, ijpjournal.com, ontosight.ai |
Other Pharmacological Activities in In vitro and Animal Models
Anti-inflammatory Properties (in vitro/animal models)
Beyond the effects of the glycoside from Ipomoea digitata, a compound also named this compound, identified as a flavonoid glycoside and an alkaloid in other sources, has been investigated for its anti-inflammatory properties. ontosight.ainih.gov Research indicates that this compound possesses anti-inflammatory activities, which are thought to be mediated through the modulation of inflammatory pathways. ontosight.ai A molecular docking study demonstrated a potential interaction between this compound and Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. researchgate.net This interaction suggests a possible mechanism for its anti-inflammatory effects at a molecular level. researchgate.net Additionally, the plant Celastrus paniculatus, which is reported to contain an alkaloid form of this compound, has been noted for its traditional use and reported anti-inflammatory effects in various studies. nih.govresearchgate.net
Table 6: Anti-inflammatory Properties of this compound
| Biological Activity | Compound Identity/Source | Key Finding | Model System | Reference(s) |
| Anti-inflammatory | Flavonoid glycoside | Attributed with modulating inflammatory pathways. | Not specified | ontosight.ai |
| Interaction with TNF-α | Not specified | Showed potential binding to TNF-α in a simulation. | In silico (Molecular Docking) | researchgate.net |
| Anti-inflammatory | Alkaloid from Celastrus paniculatus | The source plant is reported to have anti-inflammatory properties. | Not specified | nih.gov, researchgate.net |
Antitumor/Anticancer Potentials
The potential of this compound and related compounds as anticancer agents has been explored in various in vitro and animal studies. Limonoids, a class of compounds to which this compound belongs, have demonstrated cytotoxic activity against several cancer cell lines. researchgate.net
For instance, five limonoids isolated from the seeds of Chisocheton siamensis were evaluated for their cytotoxic effects against NCI-H187 (human small cell lung cancer), KB (oral human epidermal carcinoma), and MCF-7 (breast cancer) cell lines. researchgate.net Among these, dysobinine showed the most significant activity with IC50 values of 1.67, 3.17, and 2.15 microg/ml, respectively. researchgate.net While this compound itself was not the most potent compound in this particular study, the findings highlight the potential of this class of compounds in cancer research.
The development of anticancer drugs from plant-derived compounds typically begins with extraction and in vitro testing to evaluate their potential. nih.gov Promising compounds then proceed to preclinical studies, which include both in vitro cell cultures and in vivo animal models, to characterize their efficacy, potential toxicity, and side effects. nih.gov
Antimicrobial/Antibacterial Activity (in vitro)
This compound and extracts containing it have shown potential antimicrobial and antibacterial properties in laboratory settings. The antibacterial activity of plant extracts is often attributed to the synergistic effects of their various bioactive compounds. nih.gov
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. idexx.dk For example, volatile oils from Murraya paniculata, a plant known to contain this compound, exhibited promising antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, both with a half-maximal inhibitory concentration (MIC50) of 4 μg/mL. frontiersin.org Another study reported that these volatile oils were effective against Mycobacterium kansasii (MIC50 = 250 μg/mL) and moderately active against Mycobacterium tuberculosis (MIC50 = 500 μg/mL). frontiersin.org
It is important to note that the translation of in vitro antimicrobial activity to in vivo efficacy is a significant challenge in the development of new antimicrobial drugs. nih.gov
Analgesic Activity (Animal Models)
Studies on animal models have suggested that this compound and related compounds may possess pain-relieving properties. scilit.com The analgesic effects are often evaluated using tests such as the acetic acid-induced writhing test and the hot plate test. frontiersin.orginnovareacademics.in
The writhing test in mice is a common method for assessing peripherally acting analgesics. frontiersin.org Acetic acid injection induces a localized inflammatory response and pain, and a reduction in the number of writhes indicates an analgesic effect. frontiersin.org The hot plate test, on the other hand, is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a heat stimulus. frontiersin.orgmdpi.com
For example, an ethanol extract of Andrographis paniculata, which contains compounds structurally related to this compound, demonstrated analgesic activity in the writhing test in mice. nih.gov Similarly, compounds isolated from this plant, such as andrographolide, have shown significant analgesic effects in various animal models. nih.gov
Anti-implantation/Anti-fertility Activity (Animal Models)
Research in animal models has indicated that this compound and extracts from plants containing it may have anti-implantation and anti-fertility effects. scilit.com These activities are often investigated by observing the effects on the reproductive cycles and pregnancy outcomes in female animals.
For instance, yuehchukene, an indole (B1671886) alkaloid also found in Murraya paniculata, has demonstrated long-standing anti-implantation and estrogenic activity. nih.govmdpi.com Studies on the leaf extracts of Graptophyllum pictum showed that an ethanol extract exhibited a high percentage of anti-implantation activity (93.85%) in rats. ajol.info This effect is thought to be a potential mechanism for contraception. ajol.info
Some studies on Andrographis paniculata extracts have also reported anti-fertility effects in female mice, with one study showing that daily consumption of the powdered plant mixed with food resulted in 100% of the animals not becoming pregnant. nih.gov Another study on female rats showed a correlation between the administration of an Andrographis paniculata extract and decreased levels of fertility hormones like FSH, LH, estrogen, and progesterone, leading to infertility. semanticscholar.org However, it is important to note that other studies have found no adverse reproductive effects in male rats treated with an Andrographis paniculata extract. researchgate.net The variability in these findings highlights the need for further research to understand the specific compounds responsible for these effects and their mechanisms of action.
Anti-diabetic Activity (in vitro/animal models)
This compound and associated plant extracts have been investigated for their potential anti-diabetic properties in both in vitro and in vivo models. nih.gov These studies often focus on mechanisms such as the inhibition of carbohydrate-digesting enzymes and the enhancement of glucose uptake by cells.
In vitro assays, such as the alpha-amylase and alpha-glucosidase inhibition assays, are used to screen for compounds that can slow down the digestion of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. gsconlinepress.comresearchgate.net For example, a chloroform extract of Clerodendrum paniculatum leaves showed significant inhibitory activity against both alpha-amylase (IC50 = 158.396 µg/ml) and alpha-glucosidase (IC50 = 113.122 µg/ml). gsconlinepress.comresearchgate.net
Animal models of diabetes, often induced by chemicals like streptozotocin, are used to evaluate the in vivo efficacy of potential anti-diabetic agents. nih.gov Studies on the aqueous extract of Terminalia paniculata bark in diabetic rats showed that it significantly decreased blood glucose and glycosylated hemoglobin levels, while increasing insulin (B600854) levels. nih.gov The extract also demonstrated an ability to enhance glucose uptake in muscle cells, suggesting a mechanism for its anti-diabetic action. nih.gov
Anti-giardial and Anti-amoebic Activity (in vitro)
In vitro studies have demonstrated the potential of this compound-containing plant extracts against the protozoan parasites Giardia lamblia (which causes giardiasis) and Entamoeba histolytica (which causes amoebiasis).
The anti-giardial activity of various plant extracts has been evaluated against Giardia intestinalis trophozoites in vitro. researchgate.net For instance, a chloroform extract of Murraya paniculata was found to be "moderately active" against this parasite. researchgate.net Other studies have explored the effects of plant extracts on various aspects of the parasite's life cycle, including cell death, morphology, and adherence. msptm.orgnih.gov The IC50 value, which is the concentration of a substance required to inhibit the growth of 50% of the parasites, is a common metric used in these studies. msptm.orgnih.gov
Similarly, the anti-amoebic activity of plant extracts has been screened against Entamoeba histolytica in vitro. nih.gov A chloroform extract of Murraya paniculata was classified as "moderately active" with an IC50 value of 116.5 microg/ml. nih.gov The search for new anti-amoebic compounds is driven by the adverse effects and resistance associated with conventional treatments. researchgate.net
Methodological Considerations in Preclinical Biological Evaluation Studies
The preclinical evaluation of natural products like this compound involves a series of in vitro and in vivo studies to determine their biological activities and safety profiles. sfda.gov.sa However, there are several methodological challenges and considerations that need to be addressed to ensure the reliability and reproducibility of these studies.
A significant challenge lies in the complexity and variability of plant extracts, which can contain hundreds of compounds with potential synergistic, additive, or antagonistic effects. semanticscholar.org This complexity makes it difficult to identify the single bioactive compound responsible for a particular biological activity. semanticscholar.org Therefore, meticulous and reproducible study designs are crucial. semanticscholar.org
The selection of appropriate bioassays is another critical aspect. nih.gov For instance, while the MTT assay is a widely used method for cytotoxicity testing, it may not always be suitable for natural extracts due to potential interference. nih.gov Consequently, it is often recommended to use multiple assays to validate the findings. nih.gov
Furthermore, the translation of in vitro results to in vivo efficacy is a major hurdle in the development of new drugs from natural products. nih.gov In vitro antimicrobial activity, for example, does not always correlate with in vivo effectiveness. nih.gov Therefore, in vivo studies in animal models are essential to understand the mechanisms of action and clinical relevance of these compounds. nih.gov
Standardization of the plant material and extraction methods is also paramount to ensure the consistency and quality of the extracts used in preclinical studies. frontiersin.org The lack of proper botanical identification and characterization can be a serious deficiency in natural product research. paho.org
Selection of Relevant In Vitro and Ex Vivo Models for Mechanistic Studies
The elucidation of this compound's biological mechanisms relies heavily on the use of appropriate in vitro and ex vivo models. These models allow for controlled investigation into cellular and molecular pathways. frontiersin.org
In Vitro Models
In vitro systems, particularly cell-based assays, are fundamental for initial screening and detailed mechanistic studies. medtechbcn.com For investigating anti-inflammatory effects, macrophage cell lines like RAW264.7 are commonly used. These cells can be stimulated with agents such as lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines. nih.gov Compounds like this compound can then be introduced to assess their ability to suppress this response. nih.gov Molecular docking simulations have predicted that this compound has favorable binding interactions with key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net
For anticancer research, a panel of human cancer cell lines is employed to screen for cytotoxic or anti-proliferative activity. frontiersin.org Extracts from plants known to contain this compound, such as Murraya paniculata, have shown activity against breast (MCF7), prostate (PC3), and liver (Huh7) cancer cell lines. ekb.eg The selection of cell lines is crucial for targeting specific cancer types, with pancreatic (e.g., PANC-1), colorectal (e.g., HCT-116), and hepatic (e.g., HepG2) cell lines being common models for evaluating natural products. mdpi.comnih.gov
Ex Vivo Models
Ex vivo models bridge the gap between simplified in vitro cultures and complex in vivo systems. nih.govnih.gov These models, which include precision-cut tissue slices and organoids, maintain the native tissue architecture and cellular heterogeneity. nih.gov For instance, co-culture systems that combine cancer cells with immune cells like peripheral blood mononuclear cells (PBMCs) can simulate the interactions within the tumor microenvironment. nih.gov While these advanced models are invaluable for studying complex biological responses, their specific application in published research on this compound is not yet extensively documented. nih.govnih.gov They represent a promising future avenue for elucidating the compound's efficacy and mechanism in a more physiologically relevant context.
Table 1: In Vitro Models Used in the Study of this compound and Related Compounds
| Model Type | Specific Model | Biological Activity Investigated | Key Mechanistic Insights | Reference |
|---|---|---|---|---|
| Anti-inflammatory | RAW264.7 Macrophages | Inhibition of pro-inflammatory cytokines | Related compounds inhibit TNF-α, IL-6, and IL-1β via NF-κB/MAPK signaling. This compound is predicted to bind TNF-α and IL-6. | nih.govresearchgate.net |
| Anticancer | MCF7 (Breast), PC3 (Prostate), Huh7 (Liver) | Antiproliferative activity | Extracts from Murraya paniculata (contains this compound) show cytotoxicity against these cell lines. | ekb.eg |
| Anticancer | PANC-1 (Pancreatic), HepG2 (Liver) | Anticancer activity | These cell lines are commonly used to test phytochemicals for potential anticancer effects. | |
| Neuroprotection | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition | This compound acts as a mixed-type inhibitor of both AChE and BChE. | semanticscholar.orgfrontiersin.org |
Utilization of Animal Models for Mechanistic Elucidation (e.g., knockout/transgenic models, humanized models)
Animal models are indispensable for understanding the physiological effects of a compound in a whole, living system, providing insights that cellular models cannot. nih.govnih.gov The development of genetically modified animal models, such as knockout and transgenic models, has been particularly crucial for defining the specific roles of target proteins in disease and drug action. nih.gov
Knockout mice, in which a specific gene has been inactivated, allow researchers to confirm if a drug's effect is dependent on a particular target. nih.gov For example, if in vitro data suggests this compound's anti-inflammatory effects are mediated through the inhibition of TNF-α, using TNF-α knockout mice could validate this mechanism in vivo. researchgate.netresearcher.life Similarly, transgenic models, which express a foreign gene, and humanized models, which carry functional human genes, cells, or tissues, offer increasingly sophisticated platforms for preclinical research that can better predict human responses. researchgate.net Humanized mice are especially valuable for studying human-specific immunotherapies. frontiersin.org
While these advanced models are the gold standard for mechanistic elucidation, the current body of published literature does not specify their use in studies focused solely on this compound. Research on plant extracts containing this compound and related flavonoids has utilized standard animal models, such as rats, to demonstrate memory improvement and anti-inflammatory activity. researchgate.netamazonaws.com The application of knockout, transgenic, or humanized models to specifically investigate this compound's mechanism of action represents a clear and important next step for future research.
Structure-Activity Relationship (SAR) Studies from Synthetic Analogues in Biological Evaluation
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org By synthesizing and testing analogues with systematic modifications, researchers can optimize a compound's potency and selectivity. cbcs.se
SAR studies on this compound have provided valuable insights into its function as a cholinesterase inhibitor, a potential therapeutic approach for Alzheimer's disease. semanticscholar.orgekb.eg In one study, this compound was evaluated alongside two structurally related natural coumarins isolated from Murraya paniculata: murranganone and 2′-O-ethylmurrangatin. semanticscholar.org The results showed that this compound was the most potent inhibitor of acetylcholinesterase (AChE), whereas murranganone was more active against butyrylcholinesterase (BChE). semanticscholar.orgfrontiersin.org The analogue 2′-O-ethylmurrangatin showed very weak activity against BChE and none against AChE. frontiersin.org
This comparative analysis suggests that specific structural elements are critical for activity and selectivity. It has been proposed that the ketone group at the C-2' position may play a crucial role in the ability to inhibit cholinesterases. ekb.eg this compound was identified as a mixed-type inhibitor for both enzymes. frontiersin.org These findings establish a preliminary SAR for this class of compounds and highlight this compound as a potential candidate for further development. frontiersin.org
Table 2: Structure-Activity Relationship of this compound and Related Analogues as Cholinesterase Inhibitors
| Compound | Key Structural Features | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | Prenyl group with terminal hydroxyl | 31.6 | 85.2 | semanticscholar.org |
| Murranganone | Prenyl group with terminal ketone at C-2' | 79.1 | 74.3 | semanticscholar.org |
| 2′-O-ethylmurrangatin | Ethyl ether at C-2' of the prenyl group | Inactive | > 100 (very weak) | semanticscholar.orgfrontiersin.org |
Analytical Methodologies for Paniculatin Research
Advanced Quantitative and Qualitative Analysis of Paniculatin(s) in Biological and Plant Samples
The qualitative and quantitative analysis of this compound requires sophisticated methodologies capable of distinguishing between these different compounds and quantifying them within complex biological and plant matrices. ias.ac.innih.gov These methods are essential for understanding the chemical composition and potential applications of the source plants. ias.ac.in
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like plant extracts. glenresearch.comnews-medical.netscienceopen.com High-performance liquid chromatography (HPLC) is a cornerstone of this approach, often combined with mass spectrometry (MS) for enhanced sensitivity and structural elucidation. measurlabs.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for analyzing this compound variants. measurlabs.com HPLC separates the components of a complex mixture, which are then ionized and analyzed by a mass spectrometer. mdpi.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing detailed structural information that is crucial for identifying specific isomers and differentiating between the various compounds named this compound. For instance, the fragmentation pattern in an MS/MS experiment can help confirm the structure of an isoflavone (B191592) glycoside. docsdrive.com Validated LC-MS/MS methods are highly sensitive and reproducible, making them suitable for pharmacokinetic studies in plasma and urine. nih.govnih.gov The selection of ionization mode, such as negative electrospray ionization (ESI), can be optimized for specific analytes like diterpenoids and their metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. ias.ac.in While it is highly effective for analyzing essential oils and certain phytoconstituents from plants like Celastrus paniculatus, its application to this compound is structure-dependent. mdpi.com The coumarin (B35378) form of this compound, being relatively simple, might be amenable to GC-MS analysis. However, the more complex and non-volatile limonoid and C-glycosylisoflavone structures would not be suitable for direct GC-MS analysis without prior derivatization to increase their volatility.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS): This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the prediction of elemental compositions for unknown compounds. nih.gov LC-QTOF-MS/MS is exceptionally valuable for the untargeted analysis of complex plant extracts, where it can help in the tentative identification of a wide range of phytochemicals. scharlab.comsairem.comwikipedia.org In the context of this compound, this technique would be instrumental in differentiating the isoflavone, coumarin, and limonoid variants in plant samples and identifying their metabolites in biological matrices. nih.gov The combination of retention time data from LC with accurate mass and fragmentation data from QTOF-MS/MS provides a high degree of confidence in compound identification. who.int
Spectroscopic methods are fundamental for the structural elucidation and quantification of isolated compounds. anton-paar.com Techniques like UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about a molecule's structure. researchgate.netresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. msu.edu It is a simple, fast, and reliable method for quantifying compounds with chromophores and is often used in quality control. researchgate.net The UV absorption maxima (λmax) are characteristic of a compound's structure. For the coumarin this compound isolated from Murraya paniculata, a UV λmax of 220 nm has been reported. irphouse.com The isoflavone this compound from Dalbergia paniculata shows absorption at 261 nm. docsdrive.com These distinct spectra allow for rapid differentiation and quantification if the specific this compound variant is known.
| Technique | Application to this compound Research | Findings/Data |
| UV-Vis | Differentiation and quantification of this compound isomers. | Coumarin this compound λmax: 220 nm irphouse.com Isoflavone this compound λmax: 261 nm docsdrive.com |
| NMR | Complete structure elucidation of this compound variants. | Used to identify the structure of 7-methoxy-8-(1-isovaleryloxy-2-keto-3-methylbutyl)coumarin (this compound from M. paniculata). cdnsciencepub.com |
| IR | Identification of functional groups. | Used to identify this compound from Chisocheton paniculatus, showing characteristic absorptions at 1750 cm⁻¹ (ester carbonyl) and 1675 cm⁻¹ (ketone carbonyl). irphouse.com |
Effective sample preparation is critical for isolating this compound from complex plant or biological matrices and removing interferences prior to analysis. organomation.com The choice of method depends on the chemical nature of the target this compound and the matrix composition.
Extraction:
Maceration and Soxhlet Extraction: These are conventional methods used for extracting phytochemicals. glenresearch.comphcogj.com Maceration involves soaking the plant material in a solvent, while Soxhlet extraction uses continuous percolation with a heated solvent. irphouse.comnews-medical.net These methods, while effective, can be time-consuming and require large volumes of organic solvents. irphouse.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. anton-paar.com It offers reduced extraction times, lower solvent consumption, and often improved extraction yields compared to conventional methods. sairem.comnih.gov The process can be optimized by adjusting parameters like microwave power, time, and solvent concentration. news-medical.netmdpi.com
Ultrasound-Assisted Extraction (USE) / Sonication: USE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. mdpi.com It is an efficient method that typically operates at lower temperatures, preserving thermally sensitive compounds. researchgate.netscientificelectronicarchives.org Parameters such as sonication time and amplitude can be optimized to maximize the yield of target compounds. phcogj.com
Clean-up Techniques:
Solid-Phase Extraction (SPE): SPE is a highly selective sample clean-up technique used to isolate analytes from complex mixtures and remove interfering compounds. scharlab.comthermofisher.comorganomation.comchromatographyonline.com The process involves passing the sample through a cartridge containing a solid sorbent. wikipedia.org By choosing the appropriate sorbent (e.g., reversed-phase C18, normal-phase silica) and solvents, this compound can be selectively retained and then eluted in a purified, concentrated form, which improves the accuracy and sensitivity of subsequent chromatographic analysis. thermofisher.com
| Extraction Method | Principle | Advantages for this compound Research |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and plant matrix. anton-paar.com | Fast, efficient, reduced solvent use, improved yield. sairem.comnih.gov |
| Ultrasound-Assisted Extraction (USE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. mdpi.com | High efficiency, suitable for heat-sensitive compounds, reduced extraction time. researchgate.net |
| Solid-Phase Extraction (SPE) | Chromatographic technique for sample clean-up and concentration. wikipedia.org | Removes interferences, concentrates the analyte, improves analytical sensitivity. thermofisher.com |
Spectroscopic Assays for Detection and Quantification
Application in Phytochemical Profiling and Quality Control of Plant Extracts
Analytical methodologies are crucial for the phytochemical profiling of plant extracts and for establishing quality control standards for herbal medicines. researchgate.netumons.ac.be This ensures the consistency, safety, and efficacy of botanical products. nih.govresearchgate.net
Phytochemical profiling aims to create a comprehensive chemical "fingerprint" of a plant extract. Techniques like HPLC-MS and GC-MS are used to identify and quantify a wide range of compounds present in the extract. nih.gov For a plant like Murraya paniculata or Dalbergia paniculata, this profile would include the specific this compound variant alongside other characteristic compounds like flavonoids, alkaloids, and terpenoids. japsonline.comablesci.com
For quality control, specific chemical markers are selected to verify the identity and purity of the herbal raw material and finished products. nih.govwho.int An ideal marker is a compound or group of compounds that is characteristic of the plant and, if possible, contributes to its therapeutic activity. nih.gov Depending on the plant source, a specific this compound could be designated as such a marker. For example, the coumarin this compound could be used as a quantitative marker to ensure the correct concentration in extracts of Murraya paniculata. Standardization based on such markers is essential for reproducible therapeutic outcomes. researchgate.net
Development of High-Throughput Screening Methods for this compound and its Analogs
High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds to identify "hits" with a specific biological activity. nih.gov This approach is a cornerstone of modern drug discovery. researchgate.net
For natural products like this compound and its analogs, developing HTS assays is key to exploring their therapeutic potential. Given that one variant of this compound is a coumarin, fluorescence-based assays are particularly suitable. Many coumarin derivatives are highly fluorescent, a property that can be exploited in HTS. glenresearch.com For example, fluorescence-based HTS methods have been successfully developed to screen libraries of coumarin derivatives for their inhibitory effects on enzymes like monoamine oxidase (MAO). news-medical.netscienceopen.com Such assays are typically performed in microplate format and allow for rapid, automated analysis of thousands of compounds. mdpi.com
These screening platforms could be adapted to search for this compound analogs with specific activities, accelerating the discovery of new lead compounds for drug development. The process involves establishing a robust assay, preparing compound libraries, and using robotic workstations for liquid handling and data acquisition. nih.gov
Q & A
Q. What are the primary biochemical targets of Paniculatin, and how can researchers validate its mechanism of action experimentally?
- Methodological Answer : Begin with molecular docking simulations to predict binding affinities to cholinesterases (e.g., acetylcholinesterase) followed by in vitro enzyme inhibition assays. Use kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive, non-competitive). Validate findings with structural analysis via X-ray crystallography or molecular dynamics (MD) simulations to assess stability of ligand-protein complexes .
Q. What standardized protocols exist for isolating this compound from natural sources like Murraya paniculata?
- Methodological Answer : Employ column chromatography with silica gel or Sephadex LH-20 for preliminary separation, followed by HPLC purification. Confirm identity via NMR (¹H, ¹³C) and mass spectrometry. Cross-reference spectral data with published libraries to ensure purity (>95%) and structural accuracy .
Q. How can researchers assess the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of TLC for rapid purity checks, HPLC for quantitative analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For novel derivatives, perform X-ray diffraction or 2D NMR (COSY, HSQC) to resolve stereochemistry .
Advanced Research Questions
Q. How should researchers design a comparative study to evaluate this compound’s inhibitory efficacy against cholinesterases versus established inhibitors like Tacrine?
- Methodological Answer : Apply the PICOT framework:
- P (Population): Recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- I (Intervention): this compound at varying concentrations (e.g., 1–100 µM).
- C (Comparison): Tacrine or donepezil as positive controls.
- O (Outcome): IC₅₀ values, binding kinetics, and MD simulation stability metrics (RMSD/RMSF).
- T (Time): 24–72-hour incubation periods.
Include dose-response curves and statistical analysis (ANOVA) to highlight significance .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, solvent polarity, enzyme sources). Replicate conflicting experiments under standardized protocols (pH 7.4 buffer, 37°C) and use meta-analysis to quantify effect sizes. Employ sensitivity analysis to isolate confounding factors .
Q. How can in silico methods improve the prediction of this compound’s pharmacokinetic properties and toxicity profiles?
- Methodological Answer : Utilize QSAR models to predict ADMET properties (absorption, CYP450 interactions). Perform MD simulations (100+ ns) to assess RMSD/RMSF stability (e.g., this compound vs. Tacrine; see Figure 1 ). Validate predictions with in vitro Caco-2 permeability assays and hepatocyte toxicity screens .
Q. What experimental approaches are recommended to investigate this compound’s synergistic effects with other natural compounds in neurodegenerative models?
- Methodological Answer : Design a factorial experiment combining this compound with curcumin or resveratrol. Use SH-SY5Y neuroblastoma cells exposed to Aβ oligomers. Measure cell viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3). Apply isobolographic analysis to quantify synergy (combination index <1) .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s bioactivity data caused by plant extraction methods?
- Methodological Answer : Document extraction parameters (solvent polarity, temperature, duration) in supplementary materials. Use multivariate regression to correlate extraction variables with yield/potency. Share raw chromatograms and spectra in repositories like Zenodo for transparency .
Q. What statistical frameworks are optimal for analyzing dose-dependent responses in this compound studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report 95% confidence intervals for IC₅₀ values. For non-normal distributions, apply non-parametric tests (Kruskal-Wallis) .
Ethical and Literature Considerations
Q. How can researchers ensure their this compound studies address gaps in the existing literature?
- Methodological Answer : Conduct a scoping review using databases (PubMed, SciFinder) with keywords "this compound" AND ("cholinesterase inhibition" OR "neurodegeneration"). Map evidence to identify understudied areas (e.g., in vivo neuroprotection). Use tools like VOSviewer to visualize research trends and prioritize novel hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
